2-Chloro-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
CAS No.:
Cat. No.: VC13412722
Molecular Formula: C12H23ClN2O
Molecular Weight: 246.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23ClN2O |
|---|---|
| Molecular Weight | 246.78 g/mol |
| IUPAC Name | 2-chloro-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C12H23ClN2O/c1-10(2)14(3)9-11-4-6-15(7-5-11)12(16)8-13/h10-11H,4-9H2,1-3H3 |
| Standard InChI Key | UCYSTGBBBUUPBZ-UHFFFAOYSA-N |
| SMILES | CC(C)N(C)CC1CCN(CC1)C(=O)CCl |
| Canonical SMILES | CC(C)N(C)CC1CCN(CC1)C(=O)CCl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-chloro-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanone, reflects its three-dimensional conformation. Key structural components include:
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A piperidine ring substituted at the 4-position with a methyl(isopropyl)amino-methyl group.
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A chloroethanone functional group attached to the piperidine nitrogen.
The SMILES notation (CC(C)N(C)CC1CCN(CC1)C(=O)CCl) and InChIKey (UCYSTGBBBUUPBZ-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical features.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₃ClN₂O |
| Molecular Weight | 246.78 g/mol |
| IUPAC Name | 2-chloro-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanone |
| PubChem CID | 60949115 |
| SMILES | CC(C)N(C)CC1CCN(CC1)C(=O)CCl |
Spectroscopic and Physicochemical Data
While experimental data on spectral characteristics (e.g., NMR, IR) are absent in available literature, analogous piperidine derivatives exhibit:
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¹H NMR peaks between δ 1.0–3.5 ppm for aliphatic protons and δ 3.5–4.5 ppm for N-methyl and piperidine signals.
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Mass spectrometry fragments consistent with cleavage at the piperidine-ethanone bond.
The compound’s logP (estimated at ~2.1 via computational models) suggests moderate lipophilicity, which may influence its pharmacokinetic behavior.
Synthesis and Chemical Reactivity
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Reductive Amination | Isopropylmethylamine, NaBH₃CN |
| 2 | N-Acylation | Chloroacetyl chloride, DCM |
Reactivity Profile
The compound’s chloroethanone group is susceptible to nucleophilic substitution, enabling potential derivatization. For example:
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Displacement of the chlorine atom with amines or thiols to form amides or thioesters.
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Reduction of the ketone to a secondary alcohol using NaBH₄ or LiAlH₄.
Future Research Directions
Priority Investigations
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Pharmacological Screening: Assess affinity for common drug targets (e.g., serotonin receptors, monoamine transporters).
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ADMET Profiling: Evaluate absorption, distribution, and toxicity in preclinical models.
Synthetic Optimization
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Develop greener synthesis routes using flow chemistry or biocatalysts.
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Explore solid-phase synthesis for high-throughput production.
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